ML-792 vs. TAK-981: Differential Induction of IFN1 Gene Signature in Solid Tumors
A direct RNA-Seq head-to-head comparison in human solid tumor cell lines (HCT116, MDA-MB-231, Colo-205) treated with 1 µM ML-792 or 1 µM TAK-981 for 16 hours reveals a key differentiation point. While both compounds comparably modulated the majority of SUMO-regulated genes (r^2 = 0.836–0.971), they failed to induce a robust interferon type 1 (IFN1) gene signature in these cells [1]. This contrasts with the reported activity of TAK-981, which has been shown to induce an IFN1 response in other contexts, and highlights a potential divergence in their functional effects on the tumor-intrinsic immune signaling pathways in certain solid tumor models. This is a critical differentiator for researchers selecting a tool to study SUMO-dependent transcriptional regulation independently of strong IFN1 pathway activation.
| Evidence Dimension | Transcriptional Modulation and IFN1 Signature Induction |
|---|---|
| Target Compound Data | ML-792 (1 µM, 16h) did not robustly induce IFN1 genes in HCT116, MDA-MB-231, and Colo-205 cells. |
| Comparator Or Baseline | TAK-981 (1 µM, 16h) also did not robustly induce IFN1 genes in the same cell lines. The overall transcriptional changes were comparable (r^2 = 0.836-0.971). |
| Quantified Difference | Correlation of gene regulation (r^2): Colo-205 = 0.951; HCT116 = 0.836; MDA-MB-231 = 0.971. Induction of IFN1 signature was 'limited and comparable' for both compounds. |
| Conditions | RNA-Seq analysis of HCT116, MDA-MB-231, and Colo-205 human cancer cell lines treated with 1 µM of each compound for 16 h in vitro. |
Why This Matters
This evidence clarifies that while ML-792 and TAK-981 are both SAE inhibitors, their downstream transcriptional effects on IFN1 pathways are context-dependent and not identical, enabling researchers to choose the most appropriate tool for their specific model system.
- [1] NCBI BioProject PRJNA723843: GEO: GSE173116. Lightcap ES et al. Sci Transl Med. 2021 Sep 15;13(611):eaba7791. View Source
